molecular formula C14H10ClN3O B14355157 (6E)-4-Chloro-6-{[(1,3-dihydro-2H-benzimidazol-2-ylidene)methyl]imino}cyclohexa-2,4-dien-1-one CAS No. 90429-72-4

(6E)-4-Chloro-6-{[(1,3-dihydro-2H-benzimidazol-2-ylidene)methyl]imino}cyclohexa-2,4-dien-1-one

Cat. No.: B14355157
CAS No.: 90429-72-4
M. Wt: 271.70 g/mol
InChI Key: GXPPHKMXXDIOFZ-UHFFFAOYSA-N
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Description

(6E)-4-Chloro-6-{[(1,3-dihydro-2H-benzimidazol-2-ylidene)methyl]imino}cyclohexa-2,4-dien-1-one is a complex organic compound characterized by its unique structure, which includes a benzimidazole moiety linked to a chlorinated cyclohexadienone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6E)-4-Chloro-6-{[(1,3-dihydro-2H-benzimidazol-2-ylidene)methyl]imino}cyclohexa-2,4-dien-1-one typically involves a multi-step process. One common method starts with the preparation of the benzimidazole derivative, which is then reacted with a chlorinated cyclohexadienone under specific conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as palladium or copper complexes to facilitate the coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(6E)-4-Chloro-6-{[(1,3-dihydro-2H-benzimidazol-2-ylidene)methyl]imino}cyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its hydroquinone form.

    Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroquinones. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

(6E)-4-Chloro-6-{[(1,3-dihydro-2H-benzimidazol-2-ylidene)methyl]imino}cyclohexa-2,4-dien-1-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (6E)-4-Chloro-6-{[(1,3-dihydro-2H-benzimidazol-2-ylidene)methyl]imino}cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering a cascade of biochemical events. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anti-cancer effects.

Comparison with Similar Compounds

Similar Compounds

    (6E)-4-Chloro-6-{[(1,3-dihydro-2H-benzimidazol-2-ylidene)methyl]imino}cyclohexa-2,4-dien-1-one: Unique due to its specific structure and functional groups.

    Benzimidazole derivatives: Share the benzimidazole moiety but differ in other structural aspects.

    Chlorinated cyclohexadienones: Similar in having a chlorinated cyclohexadienone structure but lack the benzimidazole linkage.

Uniqueness

The uniqueness of this compound lies in its combined structural features, which confer specific chemical reactivity and biological activity not observed in other similar compounds.

Properties

CAS No.

90429-72-4

Molecular Formula

C14H10ClN3O

Molecular Weight

271.70 g/mol

IUPAC Name

2-(1H-benzimidazol-2-ylmethylideneamino)-4-chlorophenol

InChI

InChI=1S/C14H10ClN3O/c15-9-5-6-13(19)12(7-9)16-8-14-17-10-3-1-2-4-11(10)18-14/h1-8,19H,(H,17,18)

InChI Key

GXPPHKMXXDIOFZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C=NC3=C(C=CC(=C3)Cl)O

Origin of Product

United States

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